molecular formula C11H11N3OS B493922 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one CAS No. 180028-90-4

6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one

Cat. No.: B493922
CAS No.: 180028-90-4
M. Wt: 233.29g/mol
InChI Key: WNXXIEDYUAGZKV-UHFFFAOYSA-N
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Description

6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidine derivatives are known for their broad spectrum of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one typically involves the reaction of 6-amino-1,3-dimethyluracil with substituted benzaldehydes. The reaction conditions often include the use of a catalytic amount of acetic acid under microwave irradiation . This method yields the desired pyrimidine derivative efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidenepyrimidinone to its corresponding sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one involves its interaction with biological targets. The compound exhibits high electrophilic nature, which allows it to bind effectively within the active sites of proteins. Molecular docking studies have shown that it has a high affinity for binding to antibacterial and antimalarial proteins, leading to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the sulfanylidenepyrimidinone moiety. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other pyrimidine derivatives.

Properties

IUPAC Name

6-amino-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXXIEDYUAGZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356300
Record name AR-434/42595448
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180028-90-4
Record name AR-434/42595448
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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